molecular formula C8H11NO5 B11951491 2-Acetamido-2-allylmalonic acid CAS No. 98593-96-5

2-Acetamido-2-allylmalonic acid

Cat. No.: B11951491
CAS No.: 98593-96-5
M. Wt: 201.18 g/mol
InChI Key: ABOLLNJXLFDZSK-UHFFFAOYSA-N
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Description

2-Acetamido-2-allylmalonic acid is an organic compound with the molecular formula C8H11NO5 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by an acetamido group and another by an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-2-allylmalonic acid can be synthesized through several methodsThe reaction conditions typically involve heating the mixture to around 80°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

2-Acetamido-2-allylmalonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl allylmalonate: Similar structure but lacks the acetamido group.

    Diethyl acetamidomalonate: Similar structure but lacks the allyl group.

Uniqueness

2-Acetamido-2-allylmalonic acid is unique due to the presence of both the acetamido and allyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

98593-96-5

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

2-acetamido-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

ABOLLNJXLFDZSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC=C)(C(=O)O)C(=O)O

Origin of Product

United States

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